molecular formula C16H17NO4S B2700573 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421463-79-7

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2700573
CAS RN: 1421463-79-7
M. Wt: 319.38
InChI Key: MGOKKIZDJYVJFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine, a class of organic compounds containing a benzene ring fused to a dioxine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could potentially be introduced via a Gewald reaction, a condensation reaction between a ketone or aldehyde, a 2-aminobenzylamine, and sulfur . The dihydrobenzo[b][1,4]dioxine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and dihydrobenzo[b][1,4]dioxine rings would contribute significant rigidity to the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiophene and dihydrobenzo[b][1,4]dioxine rings. Thiophenes are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Studies have developed various thiophene derivatives through complex synthesis processes. For instance, Sailaja Rani Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a multi-step process, including condensation and hydrolysis reactions. These compounds were characterized using IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, showcasing their potential for further biological evaluation (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Docking Studies

Upon synthesis, these novel compounds undergo biological evaluation to determine their potential applications. For example, the antimicrobial evaluation and docking studies of similar compounds have shown significant biological activities. The study by YN Spoorthy et al. (2021) describes the anti-microbial activity and docking studies of newly synthesized analogues, providing insights into their potential therapeutic applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Potential Anticancer Activity

Further research has explored the anticancer activities of hydroxyl-containing benzo[b]thiophene analogs, indicating their selectivity towards certain cancer cells. B. Haridevamuthu et al. (2023) investigated the antiproliferative activity of such compounds against laryngeal cancer cells, highlighting their potential in cancer therapy through apoptosis stimulation and cell cycle arrest (Haridevamuthu et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-11(15-6-3-9-22-15)7-8-17-16(19)14-10-20-12-4-1-2-5-13(12)21-14/h1-6,9,11,14,18H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKKIZDJYVJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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